N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by:
- 5-methyl group: Enhances steric stability and modulates electronic properties.
- 3-(p-tolyl) substituent: A hydrophobic aromatic group influencing lipophilicity and π-π stacking interactions.
- 7-carboxamide (4-ethoxyphenyl) moiety: Introduces hydrogen-bonding capability and solubility modulation via the ethoxy group. Its synthesis likely involves multi-step reactions, including cyclization and amidation, as seen in analogous compounds .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c1-4-31-17-11-7-15(8-12-17)24-21(28)18-13-26(3)20-19(18)25-23(30)27(22(20)29)16-9-5-14(2)6-10-16/h5-13H,4H2,1-3H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZGJALVKVGILN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the ethoxyphenyl, methyl, and p-tolyl groups through various substitution reactions. Common reagents used in these reactions include ethyl iodide, methyl iodide, and p-tolyl chloride, with catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Techniques such as crystallization and chromatography are employed for purification.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can convert the compound into its reduced form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: NaH, alkyl halides, aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the development of more complex molecular structures. Its unique functional groups allow for various chemical modifications and facilitate the study of reaction mechanisms.
Biology
N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is investigated as a biochemical probe to explore enzyme interactions and cellular pathways. Its ability to interact with specific biological targets makes it valuable for studying metabolic processes and signaling pathways.
Medicine
This compound shows promise in medicinal chemistry due to its potential therapeutic effects against various diseases:
- Cancer Treatment : Preliminary studies suggest that it may inhibit tumor growth by targeting specific receptors involved in cancer cell proliferation.
- Neurological Disorders : Research indicates potential neuroprotective effects that could be beneficial in treating conditions such as Alzheimer's disease.
Industrial Applications
In industrial settings, this compound is utilized for developing new materials and as a catalyst in various chemical processes.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives based on the pyrrolo[3,2-d]pyrimidine scaffold. Researchers found that compounds similar to N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine exhibited significant inhibition of cancer cell lines through targeted receptor inhibition .
Case Study 2: Enzyme Interaction Studies
Research documented in Bioorganic & Medicinal Chemistry Letters investigated the interaction of pyrrolo[3,2-d]pyrimidine derivatives with key metabolic enzymes. The findings indicated that N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine can modulate enzyme activity effectively .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing cellular pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
Key structural analogs and their substituents are summarized below:
Key Observations :
- Position 7 modifications : The target compound’s 4-ethoxyphenyl carboxamide contrasts with ester (e.g., ) or carboxylic acid (e.g., ) groups, impacting solubility and target binding.
- Aromatic substituents : The p-tolyl group (target) vs. chlorophenyl () or fluorophenyl () alters electronic and steric profiles.
- Heterocyclic appendages : Thiophene () and morpholine () introduce diverse pharmacophoric elements.
Key Observations :
Physical and Structural Properties
Biological Activity
N-(4-ethoxyphenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of pyrrolo[3,2-d]pyrimidines. This compound has garnered attention due to its potential biological activities linked to its unique structural features. The biological activity of this compound is primarily associated with its ability to interact with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
The molecular formula of this compound can be represented as with a molecular weight of approximately 318.38 g/mol. The presence of multiple functional groups such as carboxamide and dioxo contributes to its reactivity and biological activity.
Research indicates that the compound may exhibit inhibitory or activating effects on specific enzymes involved in various physiological pathways. The precise mechanisms are still under investigation but may involve:
- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor modulation : It may act as an agonist or antagonist at certain receptor sites.
Anticancer Activity
Preliminary studies suggest that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been shown to inhibit the proliferation of cancer cell lines such as MV4-11 and MOLM13 at low concentrations (EC50 values ranging from 0.3 to 1.2 µM) . These effects are often mediated through the downregulation of signaling pathways such as MEK/ERK.
Antimycobacterial Activity
Recent studies have also evaluated the antimycobacterial activity of related compounds against drug-resistant strains of Mycobacterium tuberculosis. These studies demonstrated reasonable bacteriostatic effects, indicating a potential therapeutic application for treating tuberculosis .
Case Study 1: Inhibition of MEK/ERK Pathway
A study investigated the effects of similar pyrrolo[3,2-d]pyrimidine derivatives on the MEK/ERK signaling pathway. The results showed that these compounds could significantly reduce phospho-ERK levels in treated cells compared to control groups, suggesting a mechanism for their anticancer effects .
Case Study 2: Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of this compound with various biological macromolecules. These studies provide insights into how structural features influence biological interactions and can guide further modifications for enhanced activity .
Data Table: Summary of Biological Activities
| Activity | Target | Effect | EC50/IC50 Values |
|---|---|---|---|
| Anticancer | MV4-11 Cell Line | Inhibition of proliferation | 0.3 µM |
| Anticancer | MOLM13 Cell Line | Inhibition of proliferation | 1.2 µM |
| Antimycobacterial | Mycobacterium tuberculosis | Bacteriostatic effect | Not specified |
Q & A
What synthetic strategies are optimal for constructing the pyrrolo[3,2-d]pyrimidine core in this compound?
Basic Research Question
The pyrrolo[3,2-d]pyrimidine scaffold is typically synthesized via cyclocondensation of 3-aminopyrrole derivatives with carbonyl-containing reagents. For example, describes two methods for synthesizing analogous compounds:
- Method A : Reacting 3-amino-2-cyanopyrrole with formamide and DMF under reflux (6–8 hours), yielding cyclized products with purification via ethanol-DMF crystallization .
- Method B : Using chloropyrrolopyrimidine intermediates (e.g., compound 14) with nucleophiles like aniline under reflux (5–7 hours) to introduce substituents .
Key Considerations : Optimize solvent choice (methanol, DMF) and reaction time to balance yield and purity. Monitor by TLC and characterize intermediates via /-NMR and mass spectrometry.
How can structural discrepancies in crystallographic data for similar pyrrolo-pyrimidine derivatives inform synthetic optimization?
Advanced Research Question
Single-crystal X-ray studies (e.g., and ) reveal that substituents like ethoxy or carboxamide groups influence torsion angles and intermolecular interactions (e.g., hydrogen bonding, π-π stacking). For instance:
- In , the ethyl carboxylate group adopts a planar conformation due to resonance stabilization, affecting packing efficiency (-factor = 0.054) .
- Mitigation Strategy : Use computational tools (e.g., DFT) to predict steric clashes or electronic mismatches before synthesis. Adjust substituents (e.g., para-tolyl vs. methoxyphenyl) to minimize lattice strain .
What analytical techniques are critical for resolving contradictions in NMR data for pyrrolo-pyrimidine derivatives?
Basic Research Question
Conflicting -NMR signals (e.g., aromatic protons overlapping with pyrrole NH) can arise from tautomerism or solvent effects. and recommend:
- 2D NMR : Use HSQC and HMBC to assign ambiguous protons and carbons. For example, - correlations distinguish NH protons from aromatic signals .
- Deuterated Solvents : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.
How do electronic effects of substituents (e.g., ethoxy vs. methyl) impact the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
Electron-donating groups (e.g., 4-ethoxyphenyl) enhance nucleophilicity at the pyrrole nitrogen, facilitating Buchwald-Hartwig amination or Suzuki-Miyaura couplings. demonstrates that para-substituted aryl groups improve coupling efficiency with boronic acids (e.g., 70–85% yield in Pd-catalyzed reactions). Conversely, electron-withdrawing groups (e.g., carboxamide) may require harsher conditions (e.g., microwave-assisted heating) .
What in vitro assays are suitable for evaluating this compound’s kinase inhibitory activity?
Basic Research Question
and highlight kinase inhibition as a key pharmacological target. Standard protocols include:
- Enzyme Assays : Measure IC values against recombinant kinases (e.g., EGFR, VEGFR) using ADP-Glo™ kits .
- Cellular Assays : Test antiproliferative activity in cancer cell lines (e.g., HCT-116, MCF-7) via MTT assays, with IC values typically <10 µM for potent derivatives .
How can computational modeling predict the compound’s binding affinity to kinase ATP pockets?
Advanced Research Question
Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) model interactions with kinase domains. suggests:
- Docking : Align the carboxamide group with the hinge region (e.g., MET kinase: ΔG = -9.2 kcal/mol).
- Free Energy Perturbation (FEP) : Calculate relative binding energies for substituent modifications (e.g., ethoxy vs. methoxy) to prioritize synthetic targets .
What strategies mitigate low yields in the final carboxamide coupling step?
Advanced Research Question
Low yields (<50%) in amide bond formation (e.g., via EDCI/HOBt) often result from steric hindrance. and recommend:
- Alternative Coupling Reagents : Use COMU or PyBOP for bulky substrates.
- Microwave Assistance : Reduce reaction time (e.g., 30 min at 100°C) while improving conversion rates .
How does the compound’s stability under physiological conditions affect preclinical studies?
Basic Research Question
Assess stability in PBS (pH 7.4) and simulated gastric fluid (SGF) via HPLC:
- PBS : >90% intact after 24 hours indicates suitability for IV administration.
- SGF : Rapid hydrolysis of the ethoxy group may necessitate prodrug design .
What crystallographic parameters validate the compound’s solid-state structure?
Advanced Research Question
Single-crystal X-ray data (e.g., ) should confirm:
- Bond Lengths : C-N (1.33–1.37 Å) and C=O (1.21–1.23 Å) within expected ranges.
- Torsion Angles : Dihedral angles <10° indicate planarity of the pyrrolo-pyrimidine core .
How can AI-driven reaction path search methods optimize synthetic routes?
Advanced Research Question
and highlight ICReDD’s quantum chemical calculations for reaction optimization:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
